Akt1&PKA-IN-1

Description

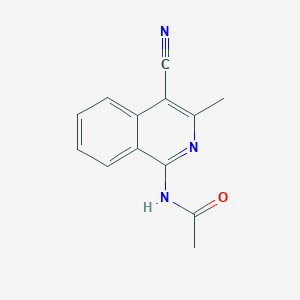

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyano-3-methylisoquinolin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-8-12(7-14)10-5-3-4-6-11(10)13(15-8)16-9(2)17/h3-6H,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNACQXBALMDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=N1)NC(=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395105 | |

| Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179985-52-5 | |

| Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Akt1&PKA-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Akt1&PKA-IN-1, a potent dual inhibitor of Akt and PKA kinases. This document summarizes key quantitative data, details relevant experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

Akt1&PKA-IN-1 is a potent, dual small molecule inhibitor targeting two key serine/threonine kinases: Akt1 (also known as Protein Kinase B alpha) and PKA (Protein Kinase A). Based on the analysis of its chemical structure and the design of similar amide-based Akt1 inhibitors, Akt1&PKA-IN-1 is proposed to function as an ATP-competitive inhibitor .[1] This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase domain of both Akt1 and PKA, thereby preventing the binding of ATP and subsequent phosphorylation of their respective downstream substrates. This mode of action effectively blocks the signal transduction cascades mediated by these kinases.

The design of this class of inhibitors was informed by X-ray crystallographic analysis of the kinase ATP-binding site, a common strategy for developing ATP-competitive inhibitors. While direct experimental confirmation for Akt1&PKA-IN-1's ATP-competitive nature against both Akt1 and PKA requires further specific studies, its potent inhibition of both kinases at nanomolar concentrations is well-documented.

Quantitative Data

The inhibitory potency of Akt1&PKA-IN-1 has been quantified against its primary targets and a common off-target kinase, CDK2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (µM) |

| PKAα | 0.03[1] |

| Akt | 0.11[1] |

| CDK2 | 9.8[1] |

These data highlight the potent and dual nature of the inhibitor against PKA and Akt, with significant selectivity over CDK2.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of Akt1 and PKA and the proposed point of inhibition by Akt1&PKA-IN-1.

Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of Akt1&PKA-IN-1.

Caption: The cAMP/PKA signaling pathway and the inhibitory action of Akt1&PKA-IN-1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize inhibitors like Akt1&PKA-IN-1.

Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay directly measures the phosphorylation of a substrate by the kinase using radiolabeled ATP.

Caption: Workflow for a radiometric kinase inhibition assay.

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase (e.g., recombinant human Akt1 or PKA catalytic subunit), a specific substrate peptide (e.g., Crosstide for Akt1, Kemptide for PKA), and a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

-

Inhibitor Addition: Add varying concentrations of Akt1&PKA-IN-1 (typically in DMSO) to the wells. Include a vehicle control (DMSO only).

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of [γ-33P]ATP (e.g., 10 µCi) and unlabeled ATP (to a final concentration near the Km for the respective kinase).

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter paper.

-

Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

-

Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of Akt1&PKA-IN-1 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Akt Pathway Inhibition (Western Blot)

This method assesses the ability of the inhibitor to block the phosphorylation of downstream targets of Akt in a cellular context.

Caption: Workflow for Western blot analysis of Akt pathway inhibition.

Protocol:

-

Cell Culture and Treatment: Plate a suitable cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PC-3, LNCaP) and allow them to adhere overnight. Treat the cells with a range of concentrations of Akt1&PKA-IN-1 for a specific duration (e.g., 1-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., anti-phospho-Akt Ser473) and its downstream targets (e.g., anti-phospho-GSK3β Ser9). Also, probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition of the Akt pathway by Akt1&PKA-IN-1.

Conclusion

Akt1&PKA-IN-1 is a valuable research tool for studying the roles of Akt and PKA in various cellular processes. Its high potency and dual-targeting nature make it a significant compound for investigating the intricate signaling networks governed by these kinases. The likely ATP-competitive mechanism of action provides a clear basis for its inhibitory effects. The experimental protocols outlined in this guide offer a robust framework for the further characterization and application of this and similar kinase inhibitors in a research and drug development setting.

References

An In-depth Technical Guide to the Inhibition of the Akt1 & PKA Signaling Pathway by Akt1&PKA-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinases Akt (Protein Kinase B) and PKA (Protein Kinase A) are pivotal regulators of a myriad of cellular processes, including cell growth, proliferation, metabolism, and apoptosis. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in cancer, making Akt a prime target for therapeutic intervention. Similarly, the PKA signaling cascade, primarily activated by cyclic AMP (cAMP), plays crucial roles in cellular metabolism and gene expression. The significant homology within the ATP-binding sites of AGC family kinases, including Akt and PKA, presents a challenge for developing highly selective inhibitors. However, dual inhibition of both Akt and PKA may offer a synergistic therapeutic advantage in certain contexts. This technical guide provides a comprehensive overview of the dual inhibitory compound Akt1&PKA-IN-1, its impact on the respective signaling pathways, and detailed experimental protocols for its characterization.

The Akt1 & PKA-IN-1 Inhibitor

Akt1&PKA-IN-1 is a potent dual inhibitor of Akt and PKA.[1][2][3] It demonstrates significant activity against both kinases, offering a valuable tool for investigating the combined roles of these pathways. The development of such inhibitors often stems from medicinal chemistry efforts to improve selectivity against other kinases, such as cyclin-dependent kinases (CDKs).[1]

Quantitative Data: Inhibitor Potency

The inhibitory activity of Akt1&PKA-IN-1 has been quantified using in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) presented below.

| Target Kinase | IC50 (µM) |

| PKAα | 0.03 |

| Akt | 0.11 |

| CDK2 | 9.8 |

| Data sourced from MedChemExpress.[1][2][3] |

The Akt and PKA Signaling Pathways: An Overview

The Akt and PKA pathways are central signaling cascades that exhibit points of crosstalk, influencing each other's activity and downstream effects. Understanding this interplay is crucial for interpreting the effects of a dual inhibitor.

Akt Signaling Pathway

Activated by growth factors and hormones, the PI3K/Akt pathway is a major driver of cell survival and proliferation. Upon activation, Phosphoinositide 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. Here, Akt is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates to regulate cellular functions.

PKA Signaling Pathway

The PKA pathway is principally activated by the second messenger cyclic AMP (cAMP). Binding of cAMP to the regulatory subunits of the PKA holoenzyme releases the catalytic subunits. These active subunits then phosphorylate serine or threonine residues on target proteins within a specific consensus sequence, typically R-R-X-S/T or R-X-X-S/T.[4][5]

Pathway Crosstalk

Crosstalk between the Akt and PKA pathways can occur at multiple levels. For instance, PKA can directly phosphorylate and regulate the activity of components of the Akt pathway, and vice versa. This intricate relationship underscores the potential for complex cellular responses to a dual inhibitor.

Experimental Protocols

The following protocols provide methodologies to characterize the inhibitory activity of compounds like Akt1&PKA-IN-1, both in vitro and in a cellular context.

Protocol 1: In Vitro Radiometric Kinase Assay for Dual Akt1/PKA Inhibition

This assay measures the transfer of a radioactive phosphate from [γ-³²P]ATP to a specific substrate by the kinase. It is considered a gold-standard method for quantifying kinase activity.[6]

Materials:

-

Recombinant human Akt1 and PKA catalytic subunit

-

Akt substrate peptide (e.g., Crosstide)

-

PKA substrate peptide (e.g., Kemptide)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

10% ATP solution

-

Akt1&PKA-IN-1 inhibitor stock solution in DMSO

-

Phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of Akt1&PKA-IN-1 in kinase reaction buffer.

-

In a microcentrifuge tube, prepare the kinase reaction mixture for each kinase separately:

-

Add kinase reaction buffer.

-

Add the respective substrate peptide (Akt or PKA).

-

Add the corresponding recombinant kinase (Akt1 or PKA).

-

Add the diluted inhibitor or DMSO (for control).

-

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of Akt and PKA Pathway Inhibition

This protocol allows for the assessment of inhibitor efficacy in a cellular context by measuring the phosphorylation status of the kinases and their downstream substrates. Phosphorylation of Akt at Serine 473 (p-Akt Ser473) is a marker of its activation. Vasodilator-stimulated phosphoprotein (VASP) is a well-characterized substrate of PKA, and its phosphorylation at Serine 157 (p-VASP Ser157) indicates PKA activity.[7][8]

Materials:

-

Cell line of interest (e.g., a cancer cell line with active Akt signaling)

-

Cell culture medium and supplements

-

Akt1&PKA-IN-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-VASP (Ser157), anti-total VASP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with increasing concentrations of Akt1&PKA-IN-1 for a specified duration (e.g., 2-24 hours). Include a DMSO-treated control.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against total Akt, total VASP, and a loading control.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of protein kinase A phosphorylation sites on NBD1 and R domains of CFTR using electrospray mass spectrometry with selective phosphate ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Phospho-VASP (Ser157) Antibody (#3111) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. Phospho-VASP (Ser157) Antibody | Cell Signaling Technology [cellsignal.com]

Dual Inhibitor Akt1&PKA-IN-1: A Technical Overview of IC50 Values and a Guide to In Vitro Kinase Inhibition Assays

For Immediate Release

This technical guide provides an in-depth analysis of the dual Akt/PKA inhibitor, Akt1&PKA-IN-1, focusing on its inhibitory potency (IC50) against Akt and PKA kinases. Designed for researchers, scientists, and drug development professionals, this document compiles essential quantitative data, outlines detailed experimental methodologies for IC50 determination, and visualizes the intricate signaling pathways of Akt and PKA.

Inhibitory Potency of Akt1&PKA-IN-1

Akt1&PKA-IN-1 has been identified as a potent dual inhibitor of Akt and PKA. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, have been determined as follows:

| Target Kinase | IC50 Value (µM) |

| Akt | 0.11 |

| PKAα | 0.03 |

| Data sourced from MedChemExpress.[1] |

Experimental Protocols for IC50 Determination

The determination of IC50 values for kinase inhibitors like Akt1&PKA-IN-1 is critical for their characterization. While the specific protocol used for Akt1&PKA-IN-1 is detailed in the primary literature, this section outlines a representative and widely used methodology for in vitro kinase assays to provide a comprehensive understanding of the experimental process.

General In Vitro Kinase Assay Protocol (Radiometric Filter Binding Assay)

This protocol is a common method for determining the IC50 of a compound against a purified kinase. It measures the incorporation of radioactively labeled phosphate from ATP into a specific substrate peptide by the kinase.

Materials:

-

Purified, active Akt or PKA enzyme

-

Specific peptide substrate for Akt or PKA

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

-

Unlabeled ATP

-

Test inhibitor (Akt1&PKA-IN-1) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphocellulose filter plates or paper

-

Wash buffer (e.g., 0.75-1% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Dilution: Prepare a serial dilution of Akt1&PKA-IN-1 in the appropriate solvent to create a range of concentrations for testing.

-

Reaction Setup: In a microplate, combine the kinase buffer, the specific peptide substrate, and the diluted inhibitor at various concentrations. Include a control with no inhibitor.

-

Enzyme Addition: Add the purified Akt or PKA enzyme to each well to initiate a pre-incubation period, allowing the inhibitor to bind to the kinase.

-

Initiation of Kinase Reaction: Start the phosphorylation reaction by adding a mixture of radiolabeled and unlabeled ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.

-

Termination of Reaction and Capture: Stop the reaction and capture the phosphorylated substrate by spotting the reaction mixture onto phosphocellulose filters. The negatively charged phosphate groups on the substrate will bind to the positively charged filter paper.

-

Washing: Wash the filters extensively with the wash buffer to remove unreacted [γ-³²P]ATP and other reaction components, leaving only the radiolabeled substrate bound to the filter.

-

Quantification: Measure the amount of radioactivity on each filter using a scintillation counter.

-

Data Analysis: The radioactive signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the Akt and PKA signaling pathways and a generalized workflow for an in vitro kinase assay.

Caption: The Akt Signaling Pathway.

Caption: The PKA Signaling Pathway.

Caption: In Vitro Kinase Assay Workflow.

References

The Dual Kinase Inhibitor Akt1&PKA-IN-1: A Technical Guide to its Effects on Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt1&PKA-IN-1 is a potent small molecule inhibitor targeting two key serine/threonine kinases: Protein Kinase B (Akt1) and Protein Kinase A (PKA). Both Akt and PKA are critical nodes in signaling pathways that regulate a multitude of cellular processes, including cell survival, proliferation, and apoptosis (programmed cell death). The dual inhibition of these kinases presents a compelling strategy for inducing apoptosis in cancer cells, which often exhibit aberrant activation of these survival pathways. This technical guide provides an in-depth overview of the known effects of targeting Akt1 and PKA on apoptosis, detailed experimental protocols to investigate the pro-apoptotic potential of Akt1&PKA-IN-1, and a summary of its inhibitory activity.

Core Concepts: Akt and PKA in Apoptosis Signaling

The Akt and PKA signaling pathways are intricate networks that ultimately converge on the regulation of pro- and anti-apoptotic proteins.

The PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival.[1] Activated Akt promotes cell survival through several mechanisms:

-

Inhibition of Pro-Apoptotic Proteins: Akt can phosphorylate and inactivate several pro-apoptotic members of the Bcl-2 family, such as Bad (Bcl-2 associated death promoter).[2][3] Phosphorylation of Bad prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting survival.[2][3]

-

Inhibition of Caspase Activation: Akt can directly phosphorylate and inhibit pro-caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[4]

-

Regulation of Transcription Factors: Akt can phosphorylate and inactivate Forkhead box O (FOXO) transcription factors, which are responsible for transcribing pro-apoptotic genes like Bim.

The PKA Signaling Pathway: The role of PKA in apoptosis is more complex and can be context-dependent. While in some cellular contexts PKA activation can promote survival, in others it can induce apoptosis.[5][6] The pro-apoptotic functions of PKA can be mediated through:

-

Phosphorylation of Bad: PKA can also phosphorylate Bad, but at different sites than Akt, which can also influence its pro-apoptotic activity.[7]

-

Crosstalk with other pathways: The PKA pathway can interact with other signaling cascades, including the MAPK pathway, to modulate apoptotic responses.[8]

The dual inhibition of Akt1 and PKA by Akt1&PKA-IN-1 is therefore hypothesized to robustly induce apoptosis by simultaneously blocking two major survival signaling axes. This dual blockade is expected to lead to the activation of pro-apoptotic Bcl-2 family members, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of the caspase cascade.

Quantitative Data

To date, specific quantitative data on the direct effects of Akt1&PKA-IN-1 on apoptosis induction (e.g., dose-response curves for apoptosis rates) are not extensively available in the public domain. However, the inhibitory activity of the compound against its target kinases has been determined.

| Target | IC50 |

| PKAα | 0.03 µM |

| Akt1 | 0.11 µM |

| CDK2 | 9.8 µM |

Table 1: Inhibitory concentrations (IC50) of Akt1&PKA-IN-1 against target kinases.

This data demonstrates the high potency of Akt1&PKA-IN-1 for PKA and Akt1, with significantly lower activity against CDK2, suggesting a degree of selectivity.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches to study the effects of Akt1&PKA-IN-1 on apoptosis, the following diagrams are provided.

Figure 1: Proposed signaling pathway for apoptosis induction by Akt1&PKA-IN-1.

Figure 2: General experimental workflow for assessing the apoptotic effects of Akt1&PKA-IN-1.

Detailed Experimental Protocols

The following protocols provide a framework for the investigation of Akt1&PKA-IN-1's effects on apoptosis.

Cell Culture and Treatment

-

Cell Line Selection: Choose appropriate cancer cell lines known to have activated Akt or PKA signaling pathways.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.

-

Inhibitor Preparation: Prepare a stock solution of Akt1&PKA-IN-1 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for dose-response experiments.

-

Treatment: Treat cells with varying concentrations of Akt1&PKA-IN-1 or vehicle control (DMSO) for different time points (e.g., 6, 12, 24, 48 hours).

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay is used to quantify the percentage of apoptotic and necrotic cells.[9]

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.

-

Cell Plating: Seed cells in a white-walled 96-well plate and treat with Akt1&PKA-IN-1 as described above.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blot Analysis

Western blotting is used to detect changes in the expression and post-translational modification of key proteins in the apoptotic pathway.

-

Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key antibodies include those for:

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Akt1&PKA-IN-1 is a potent dual inhibitor with the potential to induce apoptosis in cancer cells by targeting two critical survival pathways. While specific quantitative data on its apoptotic effects are still emerging, the established roles of Akt and PKA in apoptosis provide a strong rationale for its investigation as a pro-apoptotic agent. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to thoroughly characterize the apoptotic effects of Akt1&PKA-IN-1 and to elucidate its precise mechanism of action. Such studies are crucial for the further development and potential clinical application of this and similar dual-kinase inhibitors in oncology.

References

- 1. Modulation of the PI3K/Akt Pathway and Bcl-2 Family Proteins Involved in Chicken’s Tubular Apoptosis Induced by Nickel Chloride (NiCl2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKA-Bad-14-3-3 and Akt-Bad-14-3-3 signaling pathways are involved in the protective effects of PACAP against ischemia/reperfusion-induced cardiomyocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Akt enhances the vulnerability of cancer cells to VCP/p97 inhibition-mediated paraptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Akt1&PKA-IN-1 (CAS Number 1334107-58-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Akt1&PKA-IN-1, a potent dual inhibitor of Akt and Protein Kinase A (PKA). This document consolidates available biochemical data, outlines detailed experimental protocols for its characterization, and visualizes its role within relevant signaling pathways. The information presented is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.

Akt1&PKA-IN-1, with CAS number 1334107-58-2, has demonstrated nanomolar inhibitory potency against both Akt and PKA, key kinases implicated in numerous cellular processes, including cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making inhibitors of this pathway attractive candidates for therapeutic development. This guide summarizes the key in-vitro activity of Akt1&PKA-IN-1 and provides a framework for its further investigation.

Biochemical and Pharmacological Data

Akt1&PKA-IN-1 is a small molecule inhibitor with the following chemical properties:

| Property | Value |

| CAS Number | 1334107-58-2 |

| Molecular Formula | C₂₀H₁₇Cl₂N₃O |

| Molecular Weight | 386.27 g/mol |

In-Vitro Inhibitory Activity

The primary reported activity of Akt1&PKA-IN-1 is its potent inhibition of Akt and PKA kinases. The compound also exhibits selectivity over Cyclin-Dependent Kinase 2 (CDK2).

| Target Kinase | IC₅₀ (µM) | Reference |

| PKAα | 0.03 | [1] |

| Akt | 0.11 | [1] |

| CDK2 | 9.8 | [1] |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

In-Vivo Data, Pharmacokinetics, and Pharmacodynamics

As of the latest available information, specific in-vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data for Akt1&PKA-IN-1 (CAS 1334107-58-2) are not extensively reported in the public domain. Preclinical development of other selective Akt inhibitors has involved evaluation in various xenograft models, often administered via oral or intraperitoneal routes.[2][3][4][5] Pharmacokinetic properties such as plasma exposure, half-life, and bioavailability are critical parameters assessed in these preclinical studies.[6][7][8]

Signaling Pathway Context

Akt1&PKA-IN-1 targets two critical nodes in intracellular signaling. The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. PKA is a key effector of cyclic AMP (cAMP) signaling, influencing a wide array of cellular functions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of Akt1&PKA-IN-1.

Biochemical Kinase Assays

This protocol describes a typical in-vitro kinase assay to determine the IC₅₀ of an inhibitor against Akt1.

Materials:

-

Recombinant human Akt1 enzyme

-

Akt substrate peptide (e.g., Crosstide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Akt1&PKA-IN-1 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of Akt1&PKA-IN-1 in DMSO. Further dilute in kinase assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the Akt1 enzyme and substrate peptide solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

This protocol outlines a method to assess the inhibitory activity of Akt1&PKA-IN-1 against PKA.

Materials:

-

Recombinant human PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide)

-

ATP

-

PKA kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Akt1&PKA-IN-1 (dissolved in DMSO)

-

Radiolabeled [γ-³²P]ATP or a non-radioactive detection method (e.g., colorimetric or fluorescent)

-

Phosphocellulose paper and scintillation counter (for radioactive assay)

Procedure:

-

Prepare serial dilutions of Akt1&PKA-IN-1 in DMSO and then in PKA kinase assay buffer.

-

To each reaction tube, add the kinase buffer, diluted inhibitor or DMSO, and the PKA enzyme.

-

Add the PKA substrate peptide.

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10-20 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Cell-Based Assays

This protocol is used to determine the effect of Akt1&PKA-IN-1 on the phosphorylation of downstream substrates of Akt and PKA in a cellular context.

Materials:

-

Cancer cell line with an active PI3K/Akt pathway (e.g., PC-3, U87-MG)

-

Cell culture medium and supplements

-

Akt1&PKA-IN-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-phospho-CREB, anti-total CREB)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Akt1&PKA-IN-1 or DMSO for a specified time (e.g., 1-2 hours).

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

Akt1&PKA-IN-1 is a valuable research tool for investigating the roles of Akt and PKA in cellular signaling. Its dual inhibitory activity and selectivity profile make it a useful probe for dissecting the complex interplay between these two important kinase pathways. While in-vitro data demonstrates its potency, further studies are required to fully elucidate its in-vivo efficacy, pharmacokinetic, and pharmacodynamic properties, which will be crucial for any potential therapeutic development. This guide provides a foundational resource for researchers to design and execute further investigations into the biological effects and therapeutic potential of Akt1&PKA-IN-1.

References

- 1. Design and synthesis of novel amide AKT1 inhibitors with selectivity over CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and preclinical pharmacology of a selective ATP-competitive Akt inhibitor (GDC-0068) for the treatment of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: A Comprehensive Guide to the Investigation of Akt1 and PKA Signaling Pathways and the Rationale for Their Dual Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Preliminary searches for a specific inhibitor named "Akt1&PKA-IN-1" did not yield any publicly available information. This suggests that "Akt1&PKA-IN-1" may be a novel, unpublished compound, an internal designation, or a conceptual target. This document, therefore, provides a comprehensive technical guide to the core components of the query: the Akt1 and PKA signaling pathways, the scientific rationale for their dual inhibition, and the experimental methodologies required for the characterization of such inhibitors.

Introduction to Akt1 and PKA Signaling

The serine/threonine kinases Akt1 (also known as Protein Kinase Bα) and Protein Kinase A (PKA) are pivotal regulators of a vast array of cellular processes. Their respective signaling pathways are integral to cell survival, proliferation, metabolism, and differentiation. Dysregulation of these pathways is frequently implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions, making them attractive targets for therapeutic intervention.

Akt1 Signaling Pathway: The Akt pathway is a central node in signal transduction, promoting cell survival and growth in response to extracellular signals.[1] Key proteins in this pathway include phosphatidylinositol 3-kinase (PI3K) and Akt itself.[1] The cascade is typically initiated by the binding of growth factors or other ligands to receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[2] Activated PI3K phosphorylates membrane lipids, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for Akt, recruiting it to the plasma membrane for subsequent activation.[3][4]

PKA Signaling Pathway: The PKA signaling pathway is primarily activated by the second messenger cyclic AMP (cAMP).[5][] Extracellular signals, such as hormones and neurotransmitters, bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase to produce cAMP.[7][8] cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits.[9] These active subunits then phosphorylate a multitude of downstream substrates, regulating diverse cellular functions.[8]

Rationale for Dual Inhibition of Akt1 and PKA

While the dual inhibition of Akt1 and PKA is a nuanced therapeutic strategy, a compelling rationale emerges from the significant crosstalk and convergence of their signaling pathways. Agents that elevate cAMP levels have been shown to activate Akt through PKA, indicating a direct molecular link.[10] Furthermore, both pathways share downstream signaling nodes and can independently contribute to cell survival and proliferation. In certain contexts, the inhibition of one pathway may lead to compensatory activation of the other. Therefore, a dual-inhibition approach could offer a more robust and durable therapeutic effect by preventing such feedback loops and targeting multiple arms of pro-survival signaling.

Quantitative Data for Representative Inhibitors

The following tables summarize inhibitory potency data for well-characterized inhibitors of Akt and PKA. This data is presented for illustrative purposes to provide a baseline for the expected potency of selective inhibitors.

Table 1: Inhibitory Activity of Selected Akt Inhibitors

| Inhibitor | Target(s) | IC50 | Assay Conditions |

| AZD5363 | All AKT isoforms | ~10 nmol/L | Enzyme assay |

| Triciribine (TCN) | Akt activation | 18 µM (in MDA-MB-231 cells) | Cell proliferation (MTT) assay[11] |

| MK-2206 | Allosteric inhibitor of Akt1/2/3 | Varies by cell line | Cell-based assays[11] |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12]

Table 2: Inhibitory Activity of Selected PKA Inhibitors

| Inhibitor | Target(s) | IC50 | Assay Conditions |

| H-89 | PKA | ~50 nM | In vitro kinase assay |

| KT 5720 | PKA | ~60 nM | In vitro kinase assay |

| Staurosporine | Broad-spectrum kinase inhibitor (including PKA) | ~2 nM (against PKA) | In vitro kinase assay[13] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of Akt1 and PKA inhibitors.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Dilute the kinase (e.g., recombinant human Akt1 or PKA) to the desired concentration in the reaction buffer.

-

Prepare a substrate solution containing a biotinylated peptide substrate and ATP at a concentration near the Km for the kinase.

-

Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in the reaction buffer.

-

-

Assay Procedure:

-

Add the inhibitor solution to the wells of a low-volume 384-well plate.

-

Add the kinase solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP solution.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a detection mix containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

-

-

Data Analysis:

-

Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible reader.

-

Calculate the ratio of the emission at 665 nm to that at 620 nm.

-

Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

-

Western Blotting for Pathway Inhibition in Cells

This protocol is used to assess the effect of an inhibitor on the phosphorylation status of downstream targets of Akt1 and PKA in a cellular context.

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line with activated Akt signaling) in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of the inhibitor for a specified time.

-

Include appropriate positive and negative controls (e.g., vehicle-treated cells, cells treated with a known inhibitor).

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt, and downstream targets (e.g., p-GSK3β for Akt, p-CREB for PKA).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Compare the levels of phosphorylated proteins in inhibitor-treated samples to the vehicle-treated control.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the inhibitor's effect on cell growth.

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach overnight.

-

Treat the cells with a range of inhibitor concentrations in triplicate.

-

-

MTT Incubation:

-

After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Subtract the background absorbance from a blank well.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and a general experimental workflow.

Caption: The Akt1 signaling pathway is initiated by RTK activation, leading to the activation of Akt1 through a PI3K-dependent mechanism.

Caption: The PKA signaling pathway is activated by cAMP, which is produced in response to GPCR stimulation.

Caption: A general workflow for the characterization of kinase inhibitors, from initial screening to lead optimization.

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Akt Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PKA Signaling → Area [lifestyle.sustainability-directory.com]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IC50 - Wikipedia [en.wikipedia.org]

- 13. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ww2.amstat.org [ww2.amstat.org]

Methodological & Application

Application Notes and Protocols for Akt1&PKA-IN-1 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt1&PKA-IN-1 is a potent dual inhibitor of Akt and Protein Kinase A (PKA), with selectivity over Cyclin-Dependent Kinase 2 (CDK2).[1] Understanding the cellular activity and specificity of this compound is crucial for its development as a research tool or potential therapeutic agent. These application notes provide detailed protocols for cell-based assays to characterize the inhibitory effects of Akt1&PKA-IN-1 on the Akt and PKA signaling pathways.

The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[2] The PKA signaling pathway is involved in a wide range of cellular processes, including metabolism, gene expression, and cell growth. Both kinases are important targets in various diseases, including cancer and metabolic disorders.

This document outlines two primary methods for assessing the cellular potency of Akt1&PKA-IN-1: a Western blot-based assay and an ELISA-based assay. Both methods focus on quantifying the phosphorylation of downstream substrates of Akt and PKA.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Akt1&PKA-IN-1

| Target | IC50 (µM) |

| PKAα | 0.03 |

| Akt | 0.11 |

| CDK2 | 9.8 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1][3][4]

Table 2: Example Cellular IC50 Data for a Selective Akt Inhibitor (AZD5363)

| Cell Line | Cellular Assay Endpoint | IC50 (µmol/L) |

| BT474c | p-PRAS40 (T246) | 0.3 |

| MCF7 | p-PRAS40 (T246) | 0.8 |

This table provides representative data for a known Akt inhibitor to illustrate typical cellular potency.[5] Cellular IC50 values for Akt1&PKA-IN-1 would need to be determined experimentally using the protocols below.

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways for Akt and PKA, highlighting the points of inhibition by Akt1&PKA-IN-1 and the downstream markers used in the described assays.

Experimental Protocols

Protocol 1: Western Blot-Based Cellular Assay for Akt and PKA Inhibition

This protocol describes how to measure the inhibitory effect of Akt1&PKA-IN-1 by quantifying the phosphorylation of Akt at Serine 473 (p-Akt Ser473) and PKA substrate CREB at Serine 133 (p-CREB Ser133) in treated cells.

Experimental Workflow

Materials and Reagents

-

Cell Line: A suitable cell line with active Akt and PKA signaling pathways (e.g., MCF-7, LNCaP, or HEK293).

-

Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Akt1&PKA-IN-1: Stock solution in DMSO.

-

Akt Activator: Insulin-like Growth Factor-1 (IGF-1) or Insulin.

-

PKA Activator: Forskolin.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt (pan), Rabbit anti-phospho-CREB (Ser133), Rabbit anti-CREB (pan), and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Other Reagents: PBS, BSA, non-fat dry milk, TBS-T, ECL detection reagents.

Procedure

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve the cells for 4-16 hours in a serum-free medium prior to treatment.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of Akt1&PKA-IN-1 (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Pathway Activation:

-

For Akt: Stimulate cells with an appropriate agonist like IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

-

For PKA: Stimulate cells with Forskolin (e.g., 10 µM) for 30 minutes.

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBS-T.

-

Incubate the membrane with primary antibodies overnight at 4°C.[6]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized values against the inhibitor concentration to determine the IC50.

Protocol 2: ELISA-Based Cellular Assay for Akt and PKA Inhibition

This protocol provides a higher-throughput method to quantify the inhibition of Akt and PKA by measuring the levels of p-Akt (Ser473) and p-CREB (Ser133) using sandwich ELISA kits.

Experimental Workflow

Materials and Reagents

-

Cell Line, Media, and Reagents: As described in Protocol 1.

-

ELISA Kits: PathScan® Phospho-Akt1 (Ser473) Sandwich ELISA Kit and PathScan® Phospho-CREB (Ser133) Sandwich ELISA Kit, or similar.[7]

Procedure

-

Cell Seeding: Seed cells in a 96-well plate.

-

Serum Starvation and Inhibitor Treatment: Follow steps 2 and 3 from Protocol 1, performing additions and aspirations carefully in the 96-well format.

-

Pathway Activation: Follow step 4 from Protocol 1.

-

Cell Lysis: Lyse the cells directly in the wells according to the ELISA kit manufacturer's instructions.

-

ELISA Protocol:

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize the readings for phosphorylated proteins to total protein levels (if a total protein ELISA is also performed). Calculate the percentage of inhibition for each concentration of Akt1&PKA-IN-1 and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The provided protocols offer robust methods for characterizing the cellular activity of the dual Akt/PKA inhibitor, Akt1&PKA-IN-1. The choice between a Western blot and an ELISA-based assay will depend on the specific experimental needs, with Western blotting providing qualitative and semi-quantitative data and ELISA offering a more high-throughput quantitative analysis. These assays are essential for determining the cellular potency and selectivity of Akt1&PKA-IN-1, providing valuable information for its application in signal transduction research and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ccrod.cancer.gov [ccrod.cancer.gov]

- 3. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. PathScan® Phospho-CREB (Ser133) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 8. raybiotech.com [raybiotech.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Akt1&PKA-IN-1 in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Akt1&PKA-IN-1, a potent dual inhibitor of Akt and Protein Kinase A (PKA), in Western blotting applications. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes for researchers investigating the Akt and PKA signaling pathways.

Introduction to Akt1&PKA-IN-1

Akt1&PKA-IN-1 is a valuable chemical probe for studying the roles of Akt and PKA in various cellular processes. It functions as a dual inhibitor, targeting the catalytic activity of both serine/threonine kinases. Understanding its inhibitory concentrations is crucial for designing effective experiments.

| Kinase Target | IC50 |

| PKAα | 0.03 µM |

| Akt1 | 0.11 µM |

| CDK2 | 9.8 µM |

Table 1: Inhibitory Concentrations (IC50) of Akt1&PKA-IN-1. This table summarizes the half-maximal inhibitory concentrations of Akt1&PKA-IN-1 against its primary targets and a common off-target kinase, CDK2.[1]

Signaling Pathway Overview

The Akt and PKA pathways are central to cellular signaling, regulating processes such as cell growth, proliferation, survival, and metabolism. Akt is a key node in the PI3K signaling cascade, while PKA is the principal effector of cyclic AMP (cAMP). Akt1&PKA-IN-1 allows for the simultaneous inhibition of these two critical pathways.

Figure 1: Simplified Akt and PKA Signaling Pathways. This diagram illustrates the activation cascades of Akt and PKA and indicates the points of inhibition by Akt1&PKA-IN-1.

Experimental Protocol: Western Blotting with Akt1&PKA-IN-1

This protocol provides a step-by-step guide for treating cells with Akt1&PKA-IN-1 and subsequently analyzing the phosphorylation status of Akt and PKA substrates via Western blotting.

Materials and Reagents

-

Cell Culture: Adherent cell line of interest (e.g., HeLa, HEK293T, MCF-7)

-

Inhibitor: Akt1&PKA-IN-1 (dissolved in DMSO to create a stock solution)

-

Antibodies:

-

Primary Antibodies:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-PKA Substrate (RRXS/T)

-

Loading Control (e.g., GAPDH, β-Actin)

-

-

Secondary Antibody (HRP-conjugated)

-

-

Reagents for Western Blotting:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate (ECL)

-

Recommended Antibody Dilutions

| Antibody | Host | Recommended Dilution | Supplier (Example) |

| Phospho-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology |

| Total Akt | Rabbit | 1:1000 | Cell Signaling Technology |

| Phospho-PKA Substrate | Rabbit | 1:1000 | Cell Signaling Technology |

| GAPDH | Mouse | 1:5000 | Santa Cruz Biotechnology |

| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 | Cell Signaling Technology |

| Anti-mouse IgG, HRP-linked | Horse | 1:2000 | Cell Signaling Technology |

Table 2: Recommended Antibody Dilutions for Western Blotting. This table provides a starting point for antibody dilutions; optimal concentrations should be determined experimentally.

Experimental Workflow

Figure 2: Western Blot Experimental Workflow. This flowchart outlines the key steps for performing a Western blot experiment to assess the effects of Akt1&PKA-IN-1.

Step-by-Step Protocol

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture dishes and allow them to reach 70-80% confluency.

-

Prepare working concentrations of Akt1&PKA-IN-1 by diluting the stock solution in cell culture media. A typical starting concentration range is 0.1 µM to 1 µM.

-

Treat cells with the inhibitor for a predetermined time. A treatment duration of 1 to 4 hours is often sufficient to observe changes in protein phosphorylation. Include a vehicle control (DMSO) treatment.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate well) containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Carefully collect the supernatant (protein lysate).

-

Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

-

-

Sample Preparation:

-

Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading (e.g., 20-30 µg of total protein per lane).

-

Add an equal volume of 2x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Load the prepared samples into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

The following day, wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Expected Results and Data Interpretation

Treatment of cells with Akt1&PKA-IN-1 is expected to decrease the phosphorylation of Akt at Serine 473 and reduce the phosphorylation of PKA substrates. A successful Western blot will show a dose-dependent decrease in the signal for phospho-specific antibodies in the inhibitor-treated lanes compared to the vehicle control. The total protein levels of Akt and the loading control should remain unchanged, confirming that the observed effects are due to inhibition of kinase activity and not protein degradation.

| Treatment | p-Akt (Ser473) Signal | Total Akt Signal | p-PKA Substrate Signal | Loading Control Signal |

| Vehicle (DMSO) | High | Unchanged | High | Unchanged |

| Akt1&PKA-IN-1 (Low Conc.) | Reduced | Unchanged | Reduced | Unchanged |

| Akt1&PKA-IN-1 (High Conc.) | Significantly Reduced | Unchanged | Significantly Reduced | Unchanged |

Table 3: Expected Western Blot Results. This table provides a qualitative summary of the anticipated changes in protein signals following treatment with Akt1&PKA-IN-1.

By following these detailed application notes and protocols, researchers can effectively utilize Akt1&PKA-IN-1 as a tool to investigate the complex roles of the Akt and PKA signaling pathways in their specific experimental systems.

References

Application Notes and Protocols for Combined Akt1 and PKA Inhibition in In Vivo Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt1 and the cAMP-dependent protein kinase A (PKA) are crucial regulators of cellular processes frequently dysregulated in cancer.[1][2] The PI3K/Akt signaling pathway is a central node in cell proliferation, survival, and metabolism, and its hyperactivation is a common feature of many tumors.[3][4] Similarly, the PKA signaling pathway is implicated in cancer cell growth, differentiation, and migration.[1][5] Given the convergence and crosstalk between these pathways, a therapeutic strategy involving the dual inhibition of Akt1 and PKA may offer a synergistic anti-cancer effect, potentially overcoming resistance mechanisms associated with targeting a single pathway.

These application notes provide a comprehensive overview of the rationale, experimental protocols, and data interpretation for utilizing specific inhibitors of Akt1 and PKA in preclinical in vivo cancer models.

Rationale for Dual Akt1 and PKA Inhibition

The rationale for combining Akt1 and PKA inhibitors stems from their distinct and overlapping roles in promoting cancer cell survival and proliferation.

-

Akt1 Signaling: As a key downstream effector of the PI3K pathway, activated Akt1 promotes cell survival by inhibiting pro-apoptotic proteins and enhances cell proliferation.[3] Inhibition of Akt1 is a promising strategy to induce apoptosis and reduce tumor growth in cancers with a hyperactivated PI3K/Akt pathway.[6][7]

-

PKA Signaling: The PKA pathway, activated by cyclic AMP (cAMP), can have context-dependent roles in cancer.[5] In several cancer types, PKA signaling promotes cell proliferation, invasion, and resistance to therapy.[1][8] Targeting PKA can therefore inhibit these malignant characteristics.

Dual inhibition may lead to a more profound and durable anti-tumor response by blocking parallel survival signals and preventing compensatory pathway activation.

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of Akt1 and PKA, highlighting their roles in cancer-related processes.

Caption: Simplified Akt1 signaling pathway.

Caption: Simplified PKA signaling pathway.

Data Presentation: In Vivo Efficacy of Akt and PKA Inhibitors

The following tables summarize quantitative data from preclinical studies of representative Akt and PKA inhibitors in various cancer models.

Table 1: In Vivo Efficacy of Selected Akt Inhibitors

| Inhibitor | Cancer Model | Animal Model | Dosing Schedule | Route | Tumor Growth Inhibition (%) | Reference |

| Perifosine | Neuroblastoma (AS Xenograft) | Mice | 30 mg/kg/day | Oral | Tumor Regression | [9] |

| A-443654 | 3T3-Akt1 Flank Tumor | SCID Mice | 7.5 mg/kg/day (bid) | s.c. | Statistically significant vs. vehicle | [10] |

| A-674563 | PC-3 Prostate Cancer Xenograft | SCID Mice | 40 mg/kg/day (bid) | p.o. | Significant in combination with paclitaxel | [10] |

| GSK690693 | SKOV-3 Ovarian Carcinoma Xenograft | Mice | 30 mg/kg/day | i.p. | ~60% | [11] |

| Ipatasertib | TNBC Xenograft | Mice | 100 mg/kg/day | Oral | Not specified as monotherapy | [2] |

| Capivasertib | Breast Cancer Xenograft | Mice | Not specified | Not specified | Not specified as monotherapy | [2] |

Table 2: In Vivo Efficacy of Selected PKA Inhibitors

| Inhibitor | Cancer Model | Animal Model | Dosing Schedule | Route | Tumor Growth Inhibition (%) | Reference |

| H-89 | (Used as a tool compound in vivo) | Mice | Varies | i.c.v., i.p. | Data on tumor growth is limited | [12][13] |

| PKI-(14-22)-amide | (Used as a tool compound in vivo) | Mice | 5 nmol/mouse | i.c.v. | Data on tumor growth is limited | [12] |

Note: Data for PKA inhibitors on direct tumor growth inhibition in vivo is less readily available in the public domain compared to Akt inhibitors. The listed PKA inhibitors are well-characterized tool compounds used to probe PKA function in vivo.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies with Akt and PKA inhibitors. Specific details should be optimized for each inhibitor and cancer model.

General Experimental Workflow

Caption: General workflow for in vivo inhibitor studies.

Protocol 1: Animal Model and Tumor Implantation

-

Animal Selection: Use immunocompromised mice (e.g., athymic nude or SCID mice) for human cancer cell line xenografts.[14] Syngeneic models can be used for murine cancer cell lines to study the effects on the tumor microenvironment.

-

Cell Culture: Culture the chosen cancer cell line under sterile conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

-

Tumor Implantation:

-

For subcutaneous models, inject 1-10 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel subcutaneously into the flank of each mouse.[15]

-

For orthotopic models, inject cells into the corresponding organ of origin.

-

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[15]

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (typically 8-10 animals per group).

Protocol 2: Inhibitor Formulation and Administration

-

Inhibitor Preparation:

-

Akt Inhibitors (e.g., Perifosine, A-674563): These are often formulated for oral (p.o.) administration. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water. Some inhibitors may require solubilization in DMSO and further dilution in PEG400 and saline.[10][14]

-

PKA Inhibitors (e.g., H-89): Due to their use as tool compounds, in vivo administration is often via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[12] Formulate in sterile saline or PBS.

-

-

Administration:

-

Dosing Schedule: Dosing can be once daily (q.d.) or twice daily (b.i.d.). The duration of treatment typically ranges from 14 to 28 days.[10][14]

Protocol 3: Efficacy and Toxicity Assessment

-

Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.[15]

-

Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity. A weight loss of >15-20% may necessitate euthanasia.

-

Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study.

Protocol 4: Pharmacodynamic (PD) Analysis

-

Tissue Collection: At the end of the study, or at specific time points after the last dose, euthanize a subset of animals and collect tumors, blood, and other relevant organs.

-

Western Blot Analysis: Prepare protein lysates from tumor samples to analyze the phosphorylation status of downstream targets of Akt1 (e.g., p-PRAS40, p-GSK3β) and PKA (e.g., p-CREB) to confirm target engagement.

-

Immunohistochemistry (IHC): Perform IHC on tumor sections to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion

The combined inhibition of Akt1 and PKA represents a rational and promising therapeutic strategy for a range of cancers. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to evaluate the efficacy of this dual-targeting approach. Careful optimization of inhibitor formulation, dosing, and scheduling, along with comprehensive pharmacodynamic analysis, will be critical for the successful preclinical development of this combination therapy.

References

- 1. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? [frontiersin.org]

- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting protein kinase A in cancer therapy: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Protein kinase A (PKA) family inhibitors and how do they work? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Pre-treatment with a PKC or PKA inhibitor prevents the development of morphine tolerance but not physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using Inhibitors In Vivo [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. ichor.bio [ichor.bio]